molecular formula C15H22N2O3 B3937220 1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol

1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol

Cat. No.: B3937220
M. Wt: 278.35 g/mol
InChI Key: JKTQANWKWFQOKR-UHFFFAOYSA-N
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Description

1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol is a compound that belongs to the class of benzimidazoles. Benzimidazoles are organic heterocyclic compounds containing a benzene ring fused to an imidazole ring. This specific compound features a butoxy group and a hydroxymethyl group attached to the benzimidazole moiety, making it a unique and versatile molecule .

Preparation Methods

The synthesis of 1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of 1-butoxy-2-propanol with 2-(hydroxymethyl)benzimidazole under specific reaction conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

1-Butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-butoxy-3-[2-(hydroxymethyl)benzimidazol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-2-3-8-20-11-12(19)9-17-14-7-5-4-6-13(14)16-15(17)10-18/h4-7,12,18-19H,2-3,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKTQANWKWFQOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1C2=CC=CC=C2N=C1CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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